molecular formula C21H21FO5S B1672104 イプラグリフロジン CAS No. 761423-87-4

イプラグリフロジン

カタログ番号: B1672104
CAS番号: 761423-87-4
分子量: 404.5 g/mol
InChIキー: AHFWIQIYAXSLBA-RQXATKFSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Ipragliflozin interacts with the SGLT2 protein, a membrane protein located on the cell surface . SGLT2 plays a key role in the reuptake of glucose in the proximal tubule of the kidneys . By selectively inhibiting SGLT2, Ipragliflozin reduces blood glucose levels .

Cellular Effects

Ipragliflozin has been shown to have various effects on cellular processes. For instance, it has been found to reduce fasting plasma glucose, glycoalbumin, and HbA1c . It also influences lipid metabolism, increasing HDL-C and decreasing apo E .

Molecular Mechanism

The molecular mechanism of Ipragliflozin involves the inhibition of SGLT2. These membrane proteins transfer glucose into the cells . Ipragliflozin reduces blood glucose levels by inhibiting the reuptake of glucose by selectively inhibiting SGLT2 .

Temporal Effects in Laboratory Settings

In laboratory settings, Ipragliflozin has shown sustained antihyperglycemic effects over time . It increases urinary glucose excretion by inhibiting renal glucose reabsorption, which lasts for over 12 hours in normal mice .

Dosage Effects in Animal Models

In animal models, Ipragliflozin has shown dose-dependent effects. For instance, in a study on non-alcoholic steatohepatitis (NASH) in mice, Ipragliflozin was administered at a dose of 16.7 μg/day for 5 weeks . The study found that Ipragliflozin attenuated the development of NASH in the mice .

Metabolic Pathways

Ipragliflozin is involved in the glucose reabsorption pathway in the kidneys . It inhibits SGLT2, a key player in this pathway, thereby reducing blood glucose levels .

Transport and Distribution

Ipragliflozin is transported and distributed within cells and tissues via its interaction with SGLT2 . By inhibiting SGLT2, it affects the localization and accumulation of glucose within cells .

Subcellular Localization

The subcellular localization of Ipragliflozin is related to its target, SGLT2. SGLT2 is a membrane protein located on the cell surface . Therefore, the action of Ipragliflozin is localized to the cell membrane where SGLT2 is present .

化学反応の分析

反応の種類: イプラグリフロジンは、求核置換反応や立体選択的合成など、さまざまな化学反応を起こす。 . 重要な反応には、ヨウ素-リチウム-亜鉛交換によるβ-C-アリールグルコシドの形成が含まれる。 .

一般的な試薬と条件: イプラグリフロジンの合成に使用される一般的な試薬には、アルキルリチウム、亜鉛塩、2,3,4,6-テトラ-O-ピバロイル-α-D-グルコピラノースブロミドなどがある。 . 反応は通常、低温で行われ、高い選択性と収率が得られる。 .

主要な生成物: これらの反応から生成される主要な生成物は、イプラグリフロジンそのものであり、保護基の脱保護と精製後に得られる。 .

科学研究への応用

イプラグリフロジンは、化学、生物学、医学、産業などの分野で、いくつかの科学研究への応用がある。 医学では、主に血糖値を低下させることで、2型糖尿病の治療に使用される。 . 血糖コントロールの改善、体重の減少、低血糖のリスクの軽減に効果があるとされている。 . 生物学研究では、イプラグリフロジンは、SGLT2のグルコース再吸収における役割とその潜在的な治療的応用を研究するために使用されている。 . 製薬業界では、新しいSGLT2阻害薬の開発のためのモデル化合物として役立っている。 .

生物活性

Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that plays a significant role in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse studies.

Ipragliflozin works by inhibiting SGLT2, which is primarily responsible for glucose reabsorption in the kidneys. By blocking this transporter, ipragliflozin promotes glycosuria (excretion of glucose in urine), thereby lowering blood glucose levels. This mechanism not only aids in glycemic control but also has implications for weight management and cardiovascular health.

Pharmacokinetics

The pharmacokinetic profile of ipragliflozin indicates rapid absorption and a long elimination half-life. Key pharmacokinetic parameters include:

  • Absorption : Rapid oral absorption with peak plasma concentrations reached within 1-2 hours.
  • Half-life : Approximately 12 hours, allowing for once-daily dosing.
  • Volume of Distribution : Approximately 142 mL/kg, indicating good tissue distribution.
  • Clearance : About 4.38 mL/kg/h, reflecting moderate systemic clearance.
ParameterValue
Peak Plasma Concentration1-2 hours
Elimination Half-life~12 hours
Volume of Distribution142 mL/kg
Clearance4.38 mL/kg/h

Clinical Efficacy

Ipragliflozin has demonstrated significant efficacy in various clinical studies:

  • Type 2 Diabetes Management :
    • A pooled analysis from multiple randomized controlled trials showed that ipragliflozin significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo, with an average reduction of approximately 0.36% over 24 weeks .
    • In a study involving Japanese patients with T1DM inadequately controlled with insulin, ipragliflozin also led to a notable decrease in HbA1c and total daily insulin dose .
  • Renal Protection :
    • Research indicates that ipragliflozin reduces urinary albumin excretion and oxidative stress markers in diabetic nephropathy models . In one study, high-dose ipragliflozin treatment resulted in lower blood glucose levels and reduced reactive oxygen species production in db/db mice .
  • Cardiovascular Benefits :
    • In patients with T2DM, ipragliflozin has been associated with improvements in endothelial function and reductions in carotid intima-media thickness (IMT), suggesting potential cardiovascular protective effects .

Safety Profile

The safety profile of ipragliflozin has been evaluated across numerous studies:

  • Adverse Events : The incidence of treatment-emergent adverse events (TEAEs) was similar between ipragliflozin and placebo groups, with no significant increase in serious adverse events . Common side effects included genital infections and urinary tract infections.
  • Long-term Safety : A study assessing the long-term effects over two years found no new safety signals associated with ipragliflozin use .

Case Studies

  • Hepatic Outcomes :
    • A study focusing on patients with non-alcoholic fatty liver disease (NAFLD) reported significant decreases in liver enzyme activities among those treated with ipragliflozin compared to control groups, indicating potential hepatic benefits .
  • Endothelial Function :
    • In diabetic mouse models, ipragliflozin improved endothelial function by enhancing phosphorylation of endothelial nitric oxide synthase (eNOS) and reducing inflammation markers .

特性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWIQIYAXSLBA-RQXATKFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032738
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761423-87-4
Record name Ipragliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761423-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipragliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipragliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPRAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipragliflozin
Reactant of Route 2
Reactant of Route 2
Ipragliflozin
Reactant of Route 3
Ipragliflozin
Reactant of Route 4
Ipragliflozin
Reactant of Route 5
Ipragliflozin
Reactant of Route 6
Ipragliflozin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。